6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions. One common method involves the use of 3-methylbenzaldehyde and guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrimidine ring.
Scientific Research Applications
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine: can be compared with other tetrahydropyrimidine derivatives, such as:
Uniqueness
The presence of the 3-methylphenyl group in this compound imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
6-(3-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-4,7,10H,5-6H2,1H3,(H3,12,13,14) |
InChI Key |
VOHAZVGGWBGRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCN=C(N2)N |
Origin of Product |
United States |
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